molecular formula C18H18N2O2 B1225179 4-Methoxy-2-(4-propoxyphenyl)quinazoline

4-Methoxy-2-(4-propoxyphenyl)quinazoline

Cat. No.: B1225179
M. Wt: 294.3 g/mol
InChI Key: YWKHKRITRQRVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML134 involves the reaction of 4-methoxyphenol with 3,4-O-isopropylidene-β-D-galactopyranosyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for ML134 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

ML134 can undergo various chemical reactions, including:

    Oxidation: ML134 can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Substitution: ML134 can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML134 may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ML134 has several scientific research applications, including:

    Chemistry: ML134 is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving carbohydrate chemistry and glycosylation processes.

    Industry: ML134 can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ML134 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, ML134 may act as an inhibitor of certain enzymes involved in carbohydrate metabolism or glycosylation processes . The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

ML134 can be compared with other similar compounds, such as:

    4-Methoxyphenyl β-D-galactopyranoside: Similar in structure but lacks the isopropylidene group.

    4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside: Similar but has additional acetyl groups.

    4-Methoxyphenyl 6-O-tert-butyldiphenylsilyl-3,4-O-isopropylidene-β-D-galactopyranoside: Similar but has a tert-butyldiphenylsilyl group instead of the methoxy group.

ML134 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-methoxy-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C18H18N2O2/c1-3-12-22-14-10-8-13(9-11-14)17-19-16-7-5-4-6-15(16)18(20-17)21-2/h4-11H,3,12H2,1-2H3

InChI Key

YWKHKRITRQRVIW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(4-propoxyphenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(4-propoxyphenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(4-propoxyphenyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-(4-propoxyphenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-(4-propoxyphenyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-(4-propoxyphenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.